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Introduction
Picrosirius Red (PSR) staining is a widely used histological technique for the visualization and

quantification of collagen fibers in tissue sections. When combined with polarized light

microscopy, this method offers high specificity for collagen, allowing for the differentiation of

collagen types and the assessment of fibrosis. In nephrology and renal pathology, PSR staining

is invaluable for evaluating the extent of collagen deposition in the kidney, a hallmark of chronic

kidney disease (CKD) and renal fibrosis. The strong negative charge of the sulfonic acid groups

on the Sirius Red dye molecules allows them to bind to the positively charged basic amino

acids of collagen, aligning parallel to the long axis of the collagen fibers. This alignment

significantly enhances the natural birefringence of collagen when viewed under polarized light.

Principle of the Method
The Picrosirius Red solution is a mixture of Sirius Red F3B (also known as Direct Red 80) in a

saturated aqueous solution of picric acid. The picric acid provides the acidic environment

necessary for the specific binding of Sirius Red to collagen. Under bright-field microscopy,

collagen fibers appear red. When viewed with a polarizing microscope, the enhanced

birefringence makes collagen fibers appear brightly colored against a dark background.

Thicker, more mature type I collagen fibers typically appear yellow to orange-red, while thinner,

less organized type III collagen fibers often appear green.[1][2]
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Experimental Protocols
Reagent Preparation
Proper preparation of reagents is critical for successful and reproducible staining.

Reagent Component Quantity Instructions

Picrosirius Red

Solution

Sirius Red F3B (Direct

Red 80)
0.5 g

Dissolve in 500 mL of

saturated aqueous

picric acid. Stir until

fully dissolved. The

solution is stable for

years.

Saturated Aqueous

Picric Acid
500 mL

To prepare, add picric

acid crystals to

distilled water until no

more will dissolve

(approx. 1.2-1.3%

w/v).

0.5% Acetic Acid

Solution
Glacial Acetic Acid 5 mL

Add to 1 L of distilled

water and mix well.

Weigert's Iron

Hematoxylin

Solution A:

Hematoxylin
As per manufacturer

Mix equal parts of

Solution A and

Solution B

immediately before

use for nuclear

counterstaining

(optional).

Solution B: Ferric

Chloride
As per manufacturer

Staining Protocol for Formalin-Fixed Paraffin-Embedded
(FFPE) Kidney Tissue
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This protocol is optimized for 5 µm thick FFPE kidney tissue sections.

Deparaffinization and Rehydration:

Immerse slides in two changes of xylene for 5 minutes each.

Hydrate through a graded series of ethanol:

100% Ethanol: 2 changes, 3 minutes each.

95% Ethanol: 1 change, 3 minutes.

70% Ethanol: 1 change, 3 minutes.

Rinse in running tap water for 5 minutes.

(Optional) Nuclear Counterstain:

Stain with freshly prepared Weigert's iron hematoxylin for 8-10 minutes.

Wash in running tap water for 10 minutes.

Differentiate in 0.5% acid alcohol (0.5% HCl in 70% ethanol) for a few seconds.

Wash in running tap water for 5 minutes.

"Blue" the sections in Scott's tap water substitute or saturated lithium carbonate solution

for 1-2 minutes.

Wash in running tap water for 5 minutes.

Picrosirius Red Staining:

Immerse slides in the Picrosirius Red solution for 60 minutes.[3][4] This incubation time

allows for equilibrium staining.[3]

Washing:
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Wash the slides in two changes of 0.5% acetic acid solution for 10-15 seconds each.[1]

This step removes non-specifically bound dye.

Dehydration:

Dehydrate rapidly through three changes of 100% ethanol.

Clearing and Mounting:

Clear in two changes of xylene for 5 minutes each.

Mount with a resinous mounting medium.

Data Presentation
The following table summarizes key quantitative parameters of the Picrosirius Red staining

protocol.
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Parameter
Recommended
Value/Range

Notes

Tissue Section Thickness 4-6 µm

Ensures uniform staining and

optimal visualization under

polarized light.[4]

Fixation 10% Neutral Buffered Formalin
Fixation for 24 hours to 2

weeks is ideal.[3][5]

Sirius Red Concentration 0.1% (w/v)
0.5 g of Sirius Red F3B in 500

mL of saturated picric acid.[3]

Staining Time 60 minutes

Shorter times may result in

incomplete staining. Longer

times do not significantly

increase staining intensity.[3]

Washing Solution 0.5% Acetic Acid

Prevents the loss of dye that

can occur when washing with

water.[3]

Microscopy Bright-field & Polarized Light

Bright-field for general

morphology (collagen is red,

cytoplasm is yellow). Polarized

light for specific collagen

visualization and differentiation

(Type I: yellow/orange; Type

III: green).[1][2]

Visualization of Experimental Workflow and
Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps in the Picrosirius Red staining protocol for

kidney tissue.
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Tissue Preparation

Staining

Final Steps

Deparaffinization
(Xylene)

Rehydration
(Graded Ethanol)

Wash in Water

Optional:
Weigert's Hematoxylin

(8-10 min)

Optional Path

Picrosirius Red Stain
(60 min)

Wash in
0.5% Acetic Acid

Dehydration
(100% Ethanol)

Clearing
(Xylene)

Mounting
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Picrosirius Red Staining Workflow
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TGF-β Signaling Pathway in Renal Fibrosis
Transforming Growth Factor-beta (TGF-β) is a key cytokine that drives renal fibrosis.[1][6] Its

signaling cascade leads to the activation of fibroblasts and the excessive deposition of

extracellular matrix components, including collagen. The diagram below provides a simplified

overview of the canonical Smad-dependent TGF-β signaling pathway.

Nuclear Events

TGF-β TGF-β Receptor II TGF-β Receptor I

recruits &
phosphorylates p-Smad2/3phosphorylates

Smad2/3/4 Complex

Smad4

Nucleus

translocation

Gene Transcription Collagen Synthesis
(Fibrosis)
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TGF-β Signaling in Renal Fibrosis

Concluding Remarks
The Picrosirius Red staining protocol is a robust and specific method for the detection and

quantification of collagen in kidney tissue. Adherence to a standardized protocol is essential for

obtaining reliable and reproducible results, which are critical for assessing the progression of

renal fibrosis and evaluating the efficacy of potential therapeutic interventions. When combined

with an understanding of the underlying molecular pathways, such as TGF-β signaling, this

histological technique provides powerful insights for researchers and drug development

professionals in the field of nephrology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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